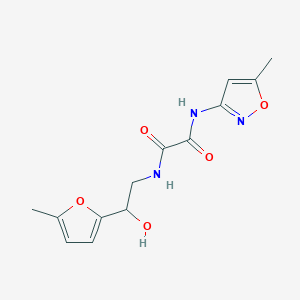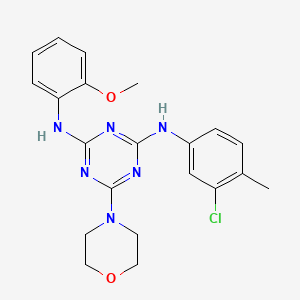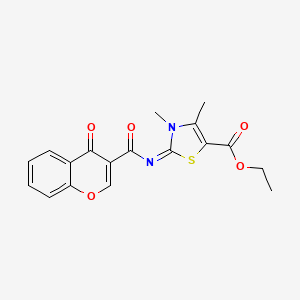![molecular formula C8H8N2O B2813843 4-Methoxypyrazolo[1,5-a]pyridine CAS No. 1251715-47-5](/img/structure/B2813843.png)
4-Methoxypyrazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxypyrazolo[1,5-a]pyridine is a chemical compound . It is closely related to 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, which is a PDK1 inhibitor with anticancer and antiproliferative activity .
Molecular Structure Analysis
The molecular weight of this compound is 148.16 . Its InChI code is 1S/C8H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9-10/h2-6H,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound’s InChI code is 1S/C8H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9-10/h2-6H,1H3 .科学的研究の応用
Synthesis and Tautomerism
4-Methoxypyrazolo[1,5-a]pyridine has been a subject of study for its synthesis and tautomerism properties. It was synthesized from ethyl 2-pyridylacetate and hydroxylamine-O-sulfonic acid, undergoing various reactions such as nitrosation, nitration, and bromination at the C-3 position. The compound exhibits predominant enol form tautomerism in solution and forms different derivatives through reactions with acetic anhydride and other chemicals (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Inhibitors and Antagonists
This compound derivatives have been evaluated as inhibitors and antagonists for various receptors and enzymes. They have shown high affinity and selectivity toward specific receptor subtypes, indicating their potential in medicinal chemistry for designing drugs with targeted actions (Manetti et al., 2005).
Dual Phosphodiesterase Inhibitors
The compound and its analogs are investigated as dual phosphodiesterase (PDE) inhibitors, exhibiting potent bronchodilatory and anti-inflammatory activity. These properties highlight its potential in developing therapies for respiratory diseases (Ochiai et al., 2012).
Anticancer Agents
Modifications of this compound derivatives have been studied for their anticancer effects. These compounds, particularly with alkylurea modifications, demonstrate potent antiproliferative activities against various cancer cell lines, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Synthesis Optimization for Antagonists
Optimization in the synthesis of this compound derivatives led to the development of compounds with high binding affinity, indicating their potential in designing effective antagonists for specific receptors (Huang et al., 2003).
Synthesis of Peri-Fused Indolizines and Azaindolizines
In the context of organic synthesis, this compound derivatives have been used to synthesize peri-fused indolizines and azaindolizines, showcasing their utility in creating complex heterocyclic structures (Miki et al., 1985).
Corrosion Inhibitors
Pyrazolo-pyridine derivatives, including those related to this compound, have been synthesized and evaluated as corrosion inhibitors. Their effectiveness in this role suggests applications in industrial processes (Dohare et al., 2018).
Antidepressant Activities
Derivatives of this compound have been synthesized and assessed for their antidepressant activities, providing insights into their potential therapeutic uses in mental health (Wang et al., 2019).
Antiviral Activity
Studies on this compound analogs have explored their antiviral activities, contributing to the search for new antiviral agents (Saxena et al., 1990).
Safety and Hazards
特性
IUPAC Name |
4-methoxypyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJABSULZFKCKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251715-47-5 |
Source


|
| Record name | 4-methoxypyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-ethoxy-5-iodobenzoic acid](/img/structure/B2813760.png)

![(E)-N-(4-acetamidophenyl)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2813764.png)

![2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2813768.png)




methyl}phenol](/img/structure/B2813777.png)



![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2813783.png)